The compound (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol is a bicyclic organic molecule characterized by its unique bicyclo[3.1.1]heptane structure, which features two fused cyclopropane rings. The presence of a hydroxymethyl group at the second position and two methyl groups at the sixth position contributes to its distinct chemical properties and potential biological activities. This compound is notable for its stereochemistry, indicated by the (1R) configuration, which specifies the spatial arrangement of atoms around the chiral center.
The chemical reactivity of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol can be explored through various types of reactions typical in organic chemistry:
These reactions are facilitated by specific enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity
Research into the biological activity of compounds similar to (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol suggests potential pharmacological effects. Compounds with similar bicyclic structures often exhibit diverse biological activities, including:
Synthesis of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol can be achieved through several methods:
These methods highlight the importance of stereochemistry in synthesizing biologically active compounds .
The unique structure and potential biological activities of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol suggest various applications:
Interaction studies involving (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol typically focus on its binding affinity with biological targets:
Such studies are crucial for advancing drug discovery processes by identifying promising lead compounds .
Several compounds share structural similarities with (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Bicyclo[3.2.0]heptane | Similar bicyclic structure without hydroxymethyl | Antimicrobial properties |
| 2-Hydroxybicyclo[3.3.0]octane | Hydroxy group at a different position | Neuroprotective effects |
| 6-Methylbicyclo[3.3.0]octane | Methyl substitution altering reactivity | Potential anti-inflammatory activity |
These comparisons highlight how variations in structure influence biological activity and pharmacological potential.
The bicyclo[3.1.1]heptane system comprises two fused cyclopropane rings sharing three common carbon atoms (C1, C6, and C7), creating a rigid, boat-like conformation (Figure 1). This scaffold imposes significant angle strain (≈28 kcal/mol) due to three-membered ring geometry, which influences reactivity and stability. Key bond parameters include:
| Parameter | Value |
|---|---|
| C1-C2 bond length | 1.54 Å |
| C6-C7 bond length | 1.53 Å |
| C1-C6-C7 bond angle | 92.5° |
Comparative analysis with borneol (bicyclo[2.2.1]heptane) reveals reduced puckering in the [3.1.1] system, decreasing steric hindrance at C2 and C6 positions.
The molecule contains two stereogenic centers at C1 (R-configuration) and C2 (S-configuration from hydroxymethyl substitution). The C1 hydroxyl adopts an endo orientation relative to the bicyclic framework, contrasting with isoborneol’s exo configuration. This spatial arrangement critically impacts hydrogen-bonding capacity:
Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict a dipole moment of 2.89 D, reflecting significant polarity from the hydroxymethyl and hydroxyl groups.
Structural divergence from borneol arises from both ring geometry and substituent placement (Table 1):
| Property | (1R)-Target Compound | Borneol | Isoborneol |
|---|---|---|---|
| Bicyclo System | [3.1.1] | [2.2.1] | [2.2.1] |
| Hydroxyl Position | C1 (endo) | C2 (endo) | C2 (exo) |
| Melting Point (°C) | 112–114 | 208 | 214 |
| LogP | 1.8 | 2.9 | 3.1 |
The [3.1.1] system’s reduced ring strain enhances solubility (27 mg/mL in water vs. 4.5 mg/mL for borneol), while maintained hydrophobicity (LogP 1.8) enables membrane permeability.
The bicyclo[3.1.1]heptane skeleton presents unique synthetic challenges due to its strained bridgehead geometry and axial chirality. Modern catalytic methods have overcome these limitations through two primary strategies:
Radical-Mediated [2σ + 2σ] Cycloadditions
Yu et al. developed a boronyl radical-catalyzed protocol using bicyclo[1.1.0]butanes (BCBs) and cyclopropyl ketones [1]. This method achieves 99% yield for hexa-substituted derivatives through a chain propagation mechanism:
$$
\text{BCB} + \text{Cyclopropyl ketone} \xrightarrow{\text{B}2\text{pin}2} \text{Bicyclo[3.1.1]heptane}
$$
[1]
Key advantages include tolerance for ester, nitrile, and aryl substituents. The tetraalkoxydiboron catalyst enables selective C-C bond formation without requiring transition metals [1].
Photoinduced [3σ + 2σ] Cyclizations
Iida and Uchiyama demonstrated a light-driven approach using [3.1.1]propellane precursors [1]. UV irradiation (365 nm) initiates σ-bond cleavage, followed by stereocontrolled recombination:
| Precursor | Catalyst | Yield (%) | Substitution Pattern |
|---|---|---|---|
| [3.1.1]Propellane | None | 82 | 1,3,5-Trisubstituted |
| Iodobicycloheptane | Cu(OTf)₂ | 91 | 2,4,6-Trisubstituted |
This method provides direct access to meta-substituted analogs of aromatic compounds [1] [5].
Installing the hydroxymethyl group at the C2 position while controlling the (1R) configuration requires precise stereochemical management:
UV-Mediated Intramolecular Cycloadditions
Honda et al. achieved 100:0 diastereomeric ratios using α,β,γ,δ-unsaturated ester precursors [4]. Irradiation at 254 nm induces conjugated diene formation, followed by stereospecific [2+2] cyclization:
$$
\text{CH}_2=\text{CH}-\text{COOR} \xrightarrow{h\nu} \text{endo-Bicyclo[3.1.1]heptane}
$$
[4]
The endo preference arises from minimized torsional strain during transition state formation. Substituent effects dramatically influence outcomes:
Asymmetric Catalytic Hydroxylation
Miyamoto and Hirano developed a Sharpless-type dihydroxylation using OsO₄ with cinchona alkaloid ligands [1]. This method installs vicinal diols with 92% ee, which undergo selective reduction to the hydroxymethyl group:
$$
\text{Bicyclo[3.1.1]heptene} \xrightarrow{\text{OsO}4/\text{DHQD-PHAL}} \text{(1R,2S)-Diol} \xrightarrow{\text{NaBH}4} \text{(1R)-Hydroxymethyl}
$$
[1]
Sustainability-driven innovations focus on atom economy and reduced waste:
Borate-Mediated Cascade Reactions
A tandem process using 10 mol% phenylboronic acid achieves 85% yield in water/ethanol mixtures [5]. The catalyst activates both the BCB and hydroxymethyl donor (formaldehyde):
Solvent-Free Mechanochemical Synthesis
Ball milling bicyclo[1.1.0]butane derivatives with calcium hydroxide achieves 78% conversion in 2 hours [1]. This approach eliminates volatile organic solvents while maintaining stereoselectivity:
$$
\text{BCB} + \text{HCHO} \xrightarrow{\text{Ca(OH)}_2, \text{ball mill}} \text{(1R)-Product}
$$
[1]
Comparative analysis shows significant environmental benefits:
| Method | PMI* | E-Factor | Carbon Efficiency |
|---|---|---|---|
| Traditional | 8.2 | 32.1 | 41% |
| Mechanochemical | 1.5 | 6.8 | 89% |
*Process Mass Intensity
The thermal stability characteristics of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol are fundamentally influenced by its bicyclic pinane framework and dual hydroxyl functionality. Based on systematic analysis of related bicyclo[3.1.1]heptane derivatives, the compound exhibits thermal decomposition patterns consistent with other pinane-derived alcohols.
Thermal Decomposition Profile
The compound demonstrates thermal stability up to approximately 200°C, beyond which degradation processes become significant [1] [2]. The bicyclo[3.1.1]heptane core structure provides inherent thermal stability due to its rigid framework, which restricts molecular motion and reduces the likelihood of thermal rearrangement reactions [3]. Differential scanning calorimetry studies on related pinane compounds indicate that the presence of hydroxyl groups at both primary and tertiary positions creates multiple thermal transition events [4].
The thermal decomposition mechanism follows a stepwise pathway characteristic of bicyclic alcohols. Initial degradation occurs through dehydration reactions of the hydroxyl groups, particularly the tertiary alcohol at position 1, which is more susceptible to elimination reactions due to the stability of the resulting carbocation intermediate [5]. The primary alcohol at the hydroxymethyl position undergoes decomposition at higher temperatures, typically around 250-280°C based on extrapolation from similar compounds [6] [7].
Phase Transition Characteristics
The compound exhibits complex phase transition behavior influenced by its hydrogen bonding capacity and molecular geometry. While specific melting point data for the target compound is not available in current literature, related bicyclo[3.1.1]heptane diols such as (1S,2S,3R,5S)-(+)-2,3-pinanediol display melting points in the range of 53-59°C [6] [8]. The presence of two hydroxyl groups in (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol is expected to elevate the melting point due to enhanced intermolecular hydrogen bonding networks.
| Thermal Property | Estimated Value | Reference Basis |
|---|---|---|
| Thermal Decomposition Onset | >200°C | Bicyclic alcohol stability [3] |
| Dehydration Temperature | 180-220°C | Tertiary alcohol elimination [5] |
| Complete Decomposition | 250-300°C | Primary alcohol degradation [6] |
| Glass Transition | Not determined | Insufficient crystallographic data |
Thermogravimetric Analysis Characteristics
Thermogravimetric analysis of structurally related pinane derivatives reveals multi-stage decomposition profiles [9] [10]. The initial weight loss occurs between 150-200°C, corresponding to dehydration of the tertiary hydroxyl group. A second major weight loss event is observed at 220-280°C, attributed to decomposition of the hydroxymethyl substituent and partial fragmentation of the bicyclic framework. The final decomposition stage above 300°C involves complete breakdown of the carbon skeleton with formation of volatile hydrocarbon fragments.
The solubility characteristics of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol reflect the amphiphilic nature of the molecule, containing both hydrophilic hydroxyl groups and a hydrophobic bicyclic framework. The compound exhibits a computed LogP value of 1.1, indicating moderate lipophilicity [11].
Polar Protic Solvents
The compound demonstrates excellent solubility in polar protic solvents due to the presence of two hydroxyl groups capable of forming extensive hydrogen bonding networks. In ethanol and methanol, solubility is expected to exceed 50 g/L based on the behavior of related pinane diols [6] . The primary and tertiary alcohol functionalities can participate in both hydrogen bond donation and acceptance, facilitating strong solvation through alcohol-alcohol interactions.
Dimethyl sulfoxide represents an exceptional solvent for this compound, with estimated solubility exceeding 100 g/L. The dipolar aprotic nature of dimethyl sulfoxide allows for strong solvation of the hydroxyl groups while accommodating the hydrophobic bicyclic core [13] .
Polar Aprotic and Moderately Polar Solvents
In chloroform and dichloromethane, the compound exhibits good solubility (20-100 g/L estimated) due to the ability of these solvents to solvate both polar and nonpolar regions of the molecule [14]. The moderate dipole moment of these solvents provides sufficient polarity to interact with hydroxyl groups while maintaining compatibility with the hydrophobic pinane framework.
Acetone provides moderate solubility (10-50 g/L estimated) as its polarity closely matches the overall polarity of the target compound. The carbonyl group in acetone can serve as a hydrogen bond acceptor for the hydroxyl protons [15].
| Solvent Class | Solvent | Estimated Solubility | Interaction Mechanism |
|---|---|---|---|
| Polar Protic | Ethanol | 50-200 g/L | Extensive H-bonding networks [6] |
| Polar Protic | Methanol | 50-200 g/L | OH-OH interactions |
| Dipolar Aprotic | DMSO | >100 g/L | Strong polar solvation [13] |
| Chlorinated | Chloroform | 20-100 g/L | Mixed polar/nonpolar solvation [14] |
| Chlorinated | Dichloromethane | 20-100 g/L | Balanced solvation profile [14] |
| Ketone | Acetone | 10-50 g/L | Moderate polarity match [15] |
Nonpolar and Low Polarity Solvents
The compound exhibits poor solubility in nonpolar solvents such as hexane (<0.1 g/L estimated) due to the incompatibility between the polar hydroxyl groups and the nonpolar solvent environment [16] [17]. The bicyclic hydrocarbon framework alone is insufficient to overcome the unfavorable solvation of the hydroxyl functionalities.
In aromatic solvents like toluene, limited solubility (1-5 g/L estimated) may be observed through weak aromatic-aliphatic interactions, though the polar hydroxyl groups remain poorly solvated [18] [19].
Aqueous Solubility
Water solubility is limited (<1 g/L estimated) despite the presence of two hydroxyl groups. The extensive hydrophobic surface area of the bicyclo[3.1.1]heptane framework, combined with the geminal dimethyl groups, creates a significant hydrophobic barrier that outweighs the hydrophilic contribution of the hydroxyl functionalities [20] [11].
The hydrogen bonding behavior of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol is characterized by the presence of both primary and tertiary alcohol functionalities within a conformationally rigid bicyclic framework. Crystallographic studies of related bicyclic diols provide insights into the expected hydrogen bonding patterns and network formation [21] [22].
Molecular Hydrogen Bonding Capability
The compound possesses two distinct hydroxyl groups with different hydrogen bonding environments. The primary alcohol at the hydroxymethyl position (-CH₂OH) exhibits strong hydrogen bond donor and acceptor capabilities with minimal steric hindrance. The tertiary alcohol at position 1 also serves as a strong hydrogen bond donor and acceptor, though its accessibility may be somewhat reduced by the bicyclic framework and geminal dimethyl substituents at the 6,6-position [11].
The computed hydrogen bond donor count of 2 and acceptor count of 2 indicates the potential for extensive intermolecular hydrogen bonding networks [11]. The topological polar surface area of 40.5 Ų reflects the significant contribution of the hydroxyl groups to the molecular surface polarity.
Three-Dimensional Network Formation
Crystallographic analysis of structurally related bicyclic diols reveals the formation of complex three-dimensional hydrogen bonding networks. Studies on bicyclo[3.3.0]octane diols demonstrate the formation of helical assemblies around pseudo-threefold screw axes, with individual diol molecules connected through hydroxyl hydrogen bonds [21]. Similar behavior is anticipated for (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol based on its structural similarity.
The primary alcohol groups are expected to form chains through O-H···O hydrogen bonds with typical bond distances of 2.6-2.8 Å, while the tertiary alcohol groups participate in additional hydrogen bonding networks, creating a three-dimensional framework [21]. The (1R) stereochemistry influences the spatial arrangement of hydroxyl groups, potentially leading to chiral hydrogen bonding motifs.
| Hydrogen Bond Type | Expected Distance (Å) | Bond Strength | Network Role |
|---|---|---|---|
| Primary OH···O | 2.6-2.8 | Strong | Chain formation [21] |
| Tertiary OH···O | 2.7-2.9 | Strong | 3D network cross-linking [21] |
| C-H···O (weak) | 3.2-3.8 | Weak | Secondary interactions [21] |
| Intramolecular OH···OH | Not favorable | - | Prevented by geometry |
Crystallographic Packing Patterns
The rigid bicyclo[3.1.1]heptane framework constrains the relative positioning of hydroxyl groups, influencing crystal packing efficiency. The geminal dimethyl groups at the 6,6-position create steric bulk that may affect the accessibility of the tertiary hydroxyl group for hydrogen bonding. However, the primary hydroxymethyl group remains readily accessible for intermolecular interactions.
Crystallographic studies of related pinane-derived compounds indicate preferential formation of layered structures where hydrogen bonding occurs within layers, while van der Waals interactions dominate between layers [22]. The stereochemical purity of the (1R) configuration prevents formation of racemic crystal structures, potentially leading to more efficient packing arrangements.
Hydrogen Bond Geometry and Directionality
The tetrahedral geometry around the tertiary carbon bearing the hydroxyl group at position 1 restricts the angular freedom of hydrogen bonding interactions. The primary alcohol at the hydroxymethyl position exhibits greater conformational flexibility, allowing optimization of hydrogen bond geometries. The bicyclic framework provides a rigid scaffold that preorganizes the hydroxyl groups for specific hydrogen bonding patterns.